molecular formula C33H28O8 B1581646 Pentaerythritol tetrabenzoate CAS No. 4196-86-5

Pentaerythritol tetrabenzoate

Cat. No.: B1581646
CAS No.: 4196-86-5
M. Wt: 552.6 g/mol
InChI Key: MINJAOUGXYRTEI-UHFFFAOYSA-N
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Preparation Methods

Pentaerythritol tetrabenzoate can be synthesized through the esterification of pentaerythritol with benzoic acid. The process involves heating pentaerythritol with benzoic acid in the presence of a catalyst, typically an acid catalyst, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the pure product .

Chemical Reactions Analysis

Pentaerythritol tetrabenzoate primarily undergoes esterification reactions. It can react with various acids, acid chlorides, or acid anhydrides to form different ester derivatives. Common reagents used in these reactions include benzoic acid, stearoyl chloride, and other fatty acids. The major products formed from these reactions are the corresponding esters, such as pentaerythritol tetrastearate .

Scientific Research Applications

Pentaerythritol tetrabenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of pentaerythritol tetrabenzoate involves its ability to form stable ester bonds with various acids. This property allows it to act as a plasticizer, enhancing the flexibility and durability of polymers. Additionally, as a metal ligand, it can coordinate with metal ions, facilitating the study of metal-ligand interactions .

Comparison with Similar Compounds

Pentaerythritol tetrabenzoate is unique due to its specific esterification with benzoic acid. Similar compounds include:

These compounds share similar esterification properties but differ in the specific acids used, leading to variations in their applications and properties.

Properties

IUPAC Name

[3-benzoyloxy-2,2-bis(benzoyloxymethyl)propyl] benzoate
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InChI

InChI=1S/C33H28O8/c34-29(25-13-5-1-6-14-25)38-21-33(22-39-30(35)26-15-7-2-8-16-26,23-40-31(36)27-17-9-3-10-18-27)24-41-32(37)28-19-11-4-12-20-28/h1-20H,21-24H2
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InChI Key

MINJAOUGXYRTEI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(COC(=O)C2=CC=CC=C2)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4
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Molecular Formula

C33H28O8
Record name 2,2-BIS((BENZOYLOXY)METHYL)DIBENZOATE-1,3-PROPANEDIOL
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DSSTOX Substance ID

DTXSID8024608
Record name Pentaerythrityl tetrabenzoate
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Molecular Weight

552.6 g/mol
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Physical Description

2,2-bis((benzoyloxy)methyl)dibenzoate-1,3-propanediol is a cream-colored solid. (NTP, 1992), Pellets or Large Crystals
Record name 2,2-BIS((BENZOYLOXY)METHYL)DIBENZOATE-1,3-PROPANEDIOL
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Record name 1,3-Propanediol, 2,2-bis[(benzoyloxy)methyl]-, 1,3-dibenzoate
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 2,2-BIS((BENZOYLOXY)METHYL)DIBENZOATE-1,3-PROPANEDIOL
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Density

1.2801 at 86 °F (NTP, 1992) - Denser than water; will sink
Record name 2,2-BIS((BENZOYLOXY)METHYL)DIBENZOATE-1,3-PROPANEDIOL
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CAS No.

4196-86-5
Record name 2,2-BIS((BENZOYLOXY)METHYL)DIBENZOATE-1,3-PROPANEDIOL
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Record name Pentaerythritol, tetrabenzoate
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Record name 1,3-Propanediol, 2,2-bis[(benzoyloxy)methyl]-, 1,3-dibenzoate
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Record name PENTAERYTHRITYL TETRABENZOATE
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Melting Point

207 to 212 °F (NTP, 1992)
Record name 2,2-BIS((BENZOYLOXY)METHYL)DIBENZOATE-1,3-PROPANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Pentaerythritol Tetrabenzoate unique in terms of its liquid crystal formation ability?

A1: this compound, with the addition of semi-fluorinated alkyl chains, displays a remarkable ability to form columnar liquid-crystalline phases. These phases exhibit significantly enhanced mesophase stabilities compared to their hydrocarbon counterparts. [, ] This behavior stems from the "micro-segregation" of the fluorinated and hydrocarbon segments within the molecule, leading to the self-assembly of these molecules into columnar structures. []

Q2: Are there any other liquid crystalline phases that this compound derivatives can form?

A2: Yes, research indicates that by modifying the molecular design of this compound, specifically by incorporating semi-fluorinated chains, it's possible to achieve not just columnar phases, but also lamellar and cubic mesophases. [] This highlights the versatility of this molecule as a building block for various liquid crystal structures.

Q3: What is known about the basic structure of this compound?

A3: The molecular structure of this compound has been studied using techniques like X-ray crystallography. [] The central carbon atom of the molecule exhibits a tetrahedral geometry, consistent with other Pentaerythritol derivatives. Importantly, the spatial arrangement of the oxygen atoms in the molecule makes it unsuitable for forming complexes with metal cations. []

Q4: Are there any analytical methods that utilize this compound?

A4: While not directly related to its liquid crystal properties, this compound derivatives have been explored in analytical chemistry. Studies have investigated the kinetic absorption of various vapors (like alkyl acetates) onto thin films of modified piezoelectric quartz resonators, utilizing derivatives of this compound. [, ] This suggests potential applications in sensor technology.

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